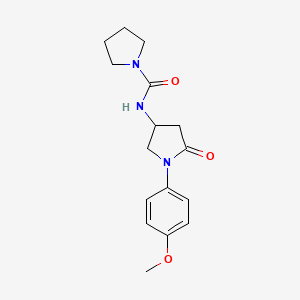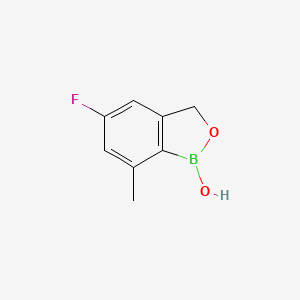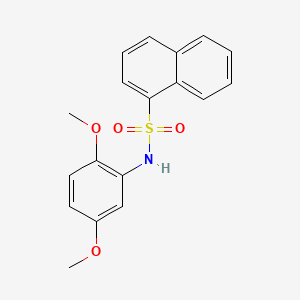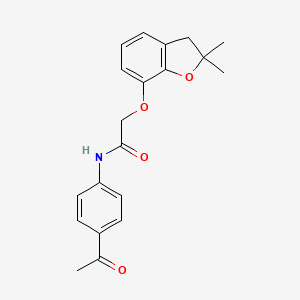
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide" is a structurally complex molecule that features a pyrrolidine backbone with various substituents. While the specific compound is not directly studied in the provided papers, related compounds with pyrrolidine structures have been synthesized and analyzed, which can offer insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves multi-step reactions, including nucleophilic substitution and ester hydrolysis, as seen in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide . Similarly, the synthesis of complex pyrrolidine derivatives, such as the one mentioned in the title, would likely require careful planning of reaction steps to ensure the correct placement of substituents and the preservation of the pyrrolidine ring structure.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be confirmed using various spectroscopic techniques, including NMR, FT-IR, and MS, as well as X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and the conformation of the pyrrolidine ring, which can adopt different shapes such as an envelope conformation .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a range of chemical reactions. For instance, acid-catalyzed ring opening of pyrrolidine-1-carboxamides can lead to the formation of new compounds such as dibenzoxanthenes . The reactivity of the pyrrolidine ring and its substituents can be influenced by the electronic and steric properties of the attached groups, which can affect the compound's behavior in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds can affect the packing of molecules in the solid state . The substituents attached to the pyrrolidine ring, such as methoxy or nitro groups, can also impact the compound's solubility, melting point, and overall stability . Computational methods, such as DFT and molecular docking, can be used to predict these properties and understand the compound's potential interactions with biological targets .
科学的研究の応用
Medicinal Chemistry Applications
- The synthesis and biological evaluation of derivatives related to "N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide" have been extensively explored for potential pharmacological properties. For instance, derivatives have been synthesized for the exploration of antitubercular and antibacterial activities, showing potent activity against certain strains, and considered as molecular scaffolds for further antitubercular activity studies (Bodige et al., 2019). Additionally, compounds with modifications on the pyrrolidine and carboxamide moieties have been investigated for their potential as diuretics and remedies for hypertension, highlighting the versatility of this scaffold in drug design (Shishkina et al., 2018).
Structural and Conformational Studies
- X-ray crystallography and molecular orbital methods have been employed to study the crystal structure and molecular conformation of related compounds. These studies provide insights into the spatial arrangement and potential interaction sites of these molecules, which is crucial for understanding their biological activity and designing new derivatives with improved properties (Banerjee et al., 2002).
Synthetic Methodology Development
- Research has also focused on developing new synthetic methodologies for constructing the pyrrolidine-carboxamide scaffold and its derivatives. These methodologies aim to improve the efficiency, yield, and selectivity of the synthesis processes, making these compounds more accessible for further research and potential application in drug development. For instance, studies on asymmetric acylation and stereoselective reduction of carboxamides highlight the ongoing efforts to refine the synthetic approaches for these compounds (Ito et al., 1984).
作用機序
Target of Action
Compounds with a pyrrolidine ring have been known to interact with various biological targets .
Mode of Action
The pyrrolidine ring, a common feature in many bioactive molecules, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in bioactive molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting a broad spectrum of potential effects .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-22-14-6-4-13(5-7-14)19-11-12(10-15(19)20)17-16(21)18-8-2-3-9-18/h4-7,12H,2-3,8-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQSLZGEQTZMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-2-{2-[(2-methylpropyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2519258.png)


![N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2519262.png)
![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2519263.png)
![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide](/img/structure/B2519268.png)


![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2519272.png)
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2519274.png)
![4-chloro-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2519275.png)

![1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2519277.png)